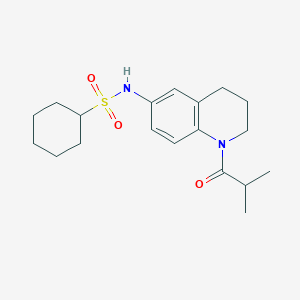

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide

Description

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide is a synthetic small molecule characterized by a 1,2,3,4-tetrahydroquinoline core substituted at the 1-position with an isobutyryl group and at the 6-position with a cyclohexanesulfonamide moiety. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity and ability to engage in π-π stacking and hydrogen-bonding interactions with biological targets . The isobutyryl group (a branched aliphatic acyl chain) and the cyclohexanesulfonamide substituent likely influence solubility, metabolic stability, and target-binding affinity.

Properties

IUPAC Name |

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]cyclohexanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O3S/c1-14(2)19(22)21-12-6-7-15-13-16(10-11-18(15)21)20-25(23,24)17-8-4-3-5-9-17/h10-11,13-14,17,20H,3-9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZBRRIPRVNZHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide is a compound within the tetrahydroquinoline class known for its diverse biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core substituted with an isobutyryl group and a cyclohexanesulfonamide moiety. Its unique structure contributes to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H24N2O2S |

| Molecular Weight | 320.45 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Biological Activity

Research indicates that this compound exhibits various biological activities:

1. Antimicrobial Activity

Preliminary studies have shown that compounds similar to this tetrahydroquinoline derivative possess antibacterial properties. For instance, derivatives have been reported to exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains (MRSA) .

2. Anticancer Properties

The compound's structural features suggest potential anticancer activity. Tetrahydroquinoline derivatives have been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines .

3. Enzyme Inhibition

this compound may interact with specific enzymes involved in disease pathways. For example, it may inhibit enzymes related to inflammation and cancer progression .

Structure-Activity Relationship (SAR)

Understanding the SAR of tetrahydroquinoline derivatives is crucial for optimizing their biological activity. Key findings include:

- Substitution Patterns : The presence of bulky groups like isobutyryl enhances the lipophilicity and potentially the bioavailability of the compound.

- Cyclohexanesulfonamide Moiety : This functional group may contribute to the compound's ability to penetrate biological membranes and interact with cellular targets .

Case Studies

Several studies have evaluated the biological effects of similar tetrahydroquinoline compounds:

Study 1: Antimicrobial Activity Evaluation

A study assessed the antibacterial efficacy of a related tetrahydroquinoline derivative against MRSA. Results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL, demonstrating significant antibacterial potential .

Study 2: Anticancer Screening

In vitro assays showed that another derivative induced apoptosis in breast cancer cells with an IC50 value of 12 µM. This suggests that modifications to the tetrahydroquinoline core can enhance anticancer activity .

Comparison with Similar Compounds

Key Observations:

Core Modifications: The user’s compound lacks the 2-oxo group present in the analogs from and , which may reduce hydrogen-bonding capacity but improve metabolic stability by avoiding reactive ketone groups .

Sulfonamide Variations: The cyclohexanesulfonamide in the user’s compound replaces the aromatic benzenesulfonamide groups in the analogs. This substitution may enhance solubility (due to the non-aromatic cyclohexane) or alter binding pocket interactions in enzyme targets .

Molecular Weight and Drug-Likeness :

- All three compounds fall within the acceptable range for small-molecule drugs (300–500 Da). The higher molecular weight of the compound (416.5 Da) is attributable to its isopentyl and methyl-methoxy substituents, which could increase lipophilicity .

Functional and Pharmacological Insights from Related Compounds

While direct activity data for the user’s compound are unavailable, insights can be inferred from structurally related molecules:

- Quinolinyl Oxamide Derivatives (QOD): highlights QOD (N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide) as a dual inhibitor of FP-2 and FP-3 proteases. Its tetrahydroquinoline core and sulfonamide-like groups (benzodioxole and ethanediamide) suggest that the user’s compound may also target similar enzymes, though the isobutyryl group could modulate potency or selectivity .

- Impact of Substituents on Activity: The 2-oxo group in and analogs is critical for forming hydrogen bonds with catalytic residues in proteases, as seen in QOD . Its absence in the user’s compound might necessitate alternative binding modes. The isobutoxy () and methoxy-methyl () groups on the benzenesulfonamide moiety enhance hydrophobic interactions, whereas the cyclohexanesulfonamide in the user’s compound could favor interactions with deeper, non-polar pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.